1,5-Difluoro-1,1,3,5,5-pentanitropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Difluoro-1,1,3,5,5-pentanitropentane is a highly nitrated organic compound characterized by the presence of multiple nitro groups and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-difluoro-1,1,3,5,5-pentanitropentane typically involves the nitration of precursor compounds under controlled conditions. One common method involves the reaction of 1,1,1,3,5,5,5-heptanitropentane with fluorinating agents in a nonpolar medium at reduced temperatures . This reaction yields the desired compound along with various salts, such as ammonium, pyridinium, and anilinium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using concentrated sulfuric acid or trifluoroacetic acid as solvents . These methods ensure high yields and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Difluoro-1,1,3,5,5-pentanitropentane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives.
Reduction: Reduction reactions can yield less nitrated products.
Substitution: Halogenation reactions, such as chlorination and bromination, are common.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (chlorine, bromine), fluorinating agents, and strong acids like sulfuric acid and trifluoroacetic acid . These reactions are typically carried out under controlled temperatures and in nonpolar solvents to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include various nitrated derivatives, such as 1,1,1,5,5,5-hexanitro-3-pentanone and 1,5-difluoro-1,1,5,5-tetranitro-3-pentanone .
Wissenschaftliche Forschungsanwendungen
1,5-Difluoro-1,1,3,5,5-pentanitropentane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other highly nitrated compounds.
Biology: Investigated for its potential effects on biological systems due to its unique structural properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and explosives due to its high energy content
Wirkmechanismus
The mechanism of action of 1,5-difluoro-1,1,3,5,5-pentanitropentane involves its interaction with molecular targets through its nitro and fluoro groups. These interactions can lead to various chemical transformations, such as oxidation and reduction reactions, which are facilitated by the compound’s unique electronic structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,5,5,5-Heptanitropentane: A highly nitrated compound with similar structural properties.
1,3,5-Trifluoro-1,1,3,5,5-pentanitropentane: Another fluorinated nitro compound with distinct electronic characteristics.
Uniqueness
1,5-Difluoro-1,1,3,5,5-pentanitropentane is unique due to its specific arrangement of nitro and fluoro groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable for applications requiring high energy density and specific reactivity profiles .
Eigenschaften
CAS-Nummer |
84004-77-3 |
---|---|
Molekularformel |
C5H5F2N5O10 |
Molekulargewicht |
333.12 g/mol |
IUPAC-Name |
1,5-difluoro-1,1,3,5,5-pentanitropentane |
InChI |
InChI=1S/C5H5F2N5O10/c6-4(9(15)16,10(17)18)1-3(8(13)14)2-5(7,11(19)20)12(21)22/h3H,1-2H2 |
InChI-Schlüssel |
BIGQPUNXZVPVOR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.